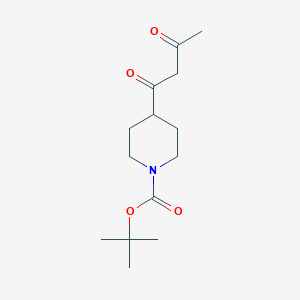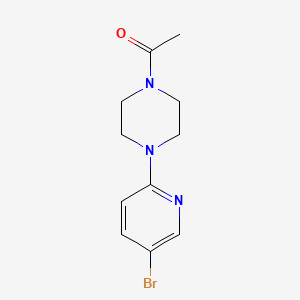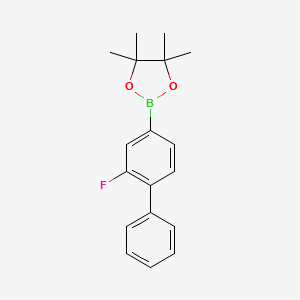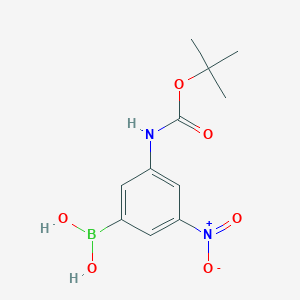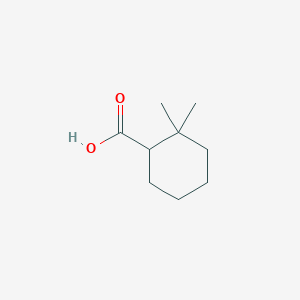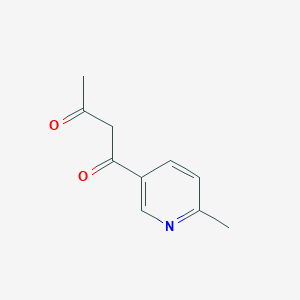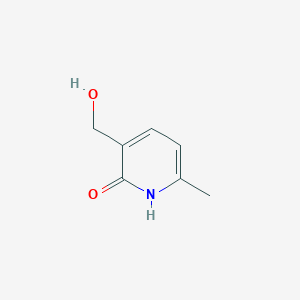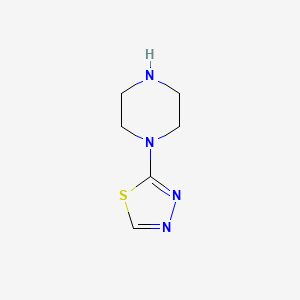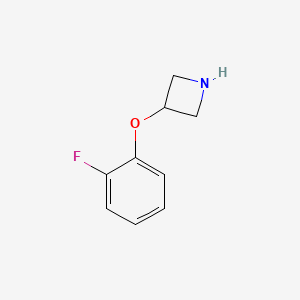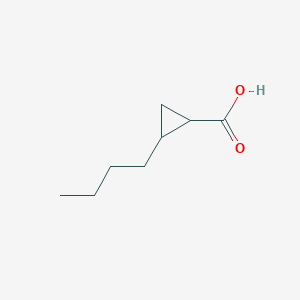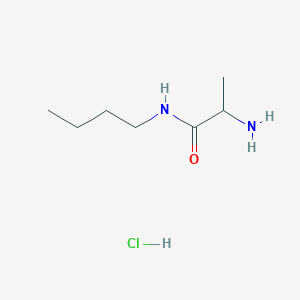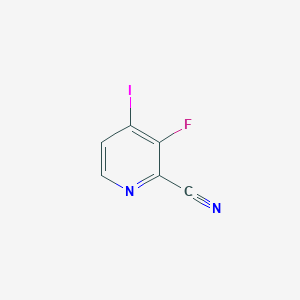
3-氟-4-碘吡啶-2-腈
描述
Synthesis Analysis
The synthesis of various fluorinated pyridine derivatives, including those related to 3-Fluoro-4-iodopyridine-2-carbonitrile, has been explored in several studies. For instance, a method for synthesizing 3-fluoropyridines involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate under blue LED irradiation . This process highlights the potential for creating diversely substituted fluoropyridines, which could be related to the synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile.
Molecular Structure Analysis
The molecular structure and properties of fluorinated compounds have been extensively studied using various computational methods. For example, Density Functional Theory (DFT) has been employed to optimize the structure and calculate the molecular properties of a fluorinated antidepressant, which could provide insights into the structural analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile . The use of different basis sets and computational methods allows for a detailed understanding of the molecular geometry, charge distribution, and vibrational properties of such compounds.
Chemical Reactions Analysis
The reactivity of fluorinated compounds has been a subject of interest in the literature. A study on a fluorinated α-aminonitrile compound synthesized using a 'green protocol' provides insights into the chemical reactivity of such molecules. The study includes analyses of vibrational and NMR spectra, as well as molecular descriptors and reactivity surfaces, which could be relevant when considering the reactivity of 3-Fluoro-4-iodopyridine-2-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine derivatives can be inferred from studies on similar compounds. For instance, the spectral properties, including UV-vis absorption and fluorescence, of a pyridine derivative have been investigated, revealing how solvent effects and environmental conditions such as pH can influence these properties . Although not directly on 3-Fluoro-4-iodopyridine-2-carbonitrile, these studies provide a foundation for understanding the physical and chemical behavior of related compounds.
Case Studies
While the provided papers do not directly mention case studies involving 3-Fluoro-4-iodopyridine-2-carbonitrile, they do offer insights into the antimicrobial activity of novel Schiff bases synthesized from related fluorinated compounds . Such studies are valuable for understanding the potential applications of 3-Fluoro-4-iodopyridine-2-carbonitrile in medicinal chemistry and its possible role in the development of new therapeutic agents.
科学研究应用
Synthesis of Heterocyclic Compounds
3-Fluoro-4-iodopyridine-2-carbonitrile is instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science. It has been utilized as a starting material in the creation of tetraazidopyridine-4-carbonitrile, a compound with potential applications in energetic materials. Spectral methods and X-ray structural analysis have been employed to study its structure, showcasing the compound's utility in developing novel materials with significant energetic properties (Chapyshev et al., 2017).
Palladium-Catalyzed Aminations
The selective C-N cross-coupling reactions of 3-Fluoro-4-iodopyridine-2-carbonitrile with aromatic amines under microwave conditions highlight its importance in organic synthesis. This approach, facilitated by palladium catalysis, enables the efficient and selective functionalization of the pyridine ring, opening avenues for the development of complex organic molecules with potential pharmaceutical applications (Koley et al., 2010).
Development of Fluorescent Probes
Research into the development of fluorescent probes for visual sensing of metal ions has also seen the application of pyridine derivatives. The specific structural modifications enabled by the functional groups of 3-Fluoro-4-iodopyridine-2-carbonitrile facilitate the creation of compounds that can selectively interact with metal ions, showcasing its potential in the development of diagnostic tools and sensors (Ajayaghosh et al., 2005).
Novel Synthetic Pathways
The compound's reactivity has been leveraged in exploring new synthetic pathways, including the facile synthesis of 3-aminomethyl-3-fluoropiperidines, indicating its role in generating building blocks for medicinal chemistry. Such synthetic routes underscore the compound's versatility in creating structurally diverse molecules that could serve as potential drug candidates or functional materials (Van Hende et al., 2009).
安全和危害
属性
IUPAC Name |
3-fluoro-4-iodopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCNDXLHUIEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610569 | |
| Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodopyridine-2-carbonitrile | |
CAS RN |
669066-35-7 | |
| Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-iodopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


